Kobusin

Chloride channel pharmacology ANO1/TMEM16A inhibition Gastrointestinal ion transport

Kobusin is a furofuran-type bisepoxylignan (C₂₁H₂₂O₆, MW 370.40) belonging to the tetrahydrofurofuranoid lignan (TFL) subclass. It is isolated predominantly from Magnoliae Flos (flower buds of Magnolia biondii, M.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 36150-23-9
Cat. No. B106203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKobusin
CAS36150-23-9
Synonyms(+)-Methylpiperitol;  (+)-Spinescin;  Kobusin;  Kubosin;  Methylpiperitol;  O-Methylpiperitol;  Spinescin;  [1S-(1α,3aα,4α,6aα)]-5-[4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-,1,3-Benzodioxole;  1H,3H-Furo[3,4-c]furan, 1,3-benzodioxole de
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC
InChIInChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20+,21+/m0/s1
InChIKeyAWOGQCSIVCQXBT-VUEDXXQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Kobusin (CAS 36150 23 9) procurement-grade characterization: a tetrahydrofurofuranoid lignan with differentiated chloride-channel and antifungal pharmacology


Kobusin is a furofuran-type bisepoxylignan (C₂₁H₂₂O₆, MW 370.40) belonging to the tetrahydrofurofuranoid lignan (TFL) subclass. It is isolated predominantly from Magnoliae Flos (flower buds of Magnolia biondii, M. fargesii, M. denudata, and M. kobus), as well as from Zanthoxylum, Artemisia, and Geranium species [1][2]. Structurally, kobusin is characterized by a 3,4-dimethoxyphenyl moiety on one aryl ring and a methylenedioxy (benzo[1,3]dioxole) group on the other, which distinguishes it from its nearest structural analogs—eudesmin and magnolin—that possess different methoxylation patterns [1]. The compound has been demonstrated to act simultaneously as a potentiator of CFTR and CaCCgie chloride channels and as an inhibitor of the ANO1/CaCC (TMEM16A) calcium-activated chloride channel, a dual modulatory profile not uniformly shared by other in-class lignans [2].

Why structurally similar lignans cannot be interchanged for kobusin-requiring workflows


The seven major TFL constituents from Magnoliae Flos—magnolin, fargesin, aschantin, lirioresinol B dimethyl ether, epimagnolin, eudesmin, and kobusin—share a common tetrahydrofurofuran skeleton yet differ critically in the number and position of methoxyl substituents and the presence or absence of a methylenedioxy bridge [1]. These seemingly subtle structural variations produce pharmacologically non-redundant outcomes. For example, when assayed head-to-head for ANO1/CaCC inhibition, kobusin yields an IC₅₀ of 100 μM whereas eudesmin requires 200 μM [2]. Conversely, for NF-κB/AP-1 pathway suppression, magnolin (60.97 % inhibition) and eudesmin (56.82 %) outperform kobusin (45.45 %) [3]. Such divergent rank-order potency across different targets means that a researcher or formulator who substitutes one TFL for another without target-specific validation risks obtaining qualitatively or quantitatively misleading results. Even within a single bioactivity class—antifungal activity against tinea pedis pathogens, for instance—kobusin is reported as the most potent component among four co-isolated compounds (fargesin, kobusin, prudomestin, and sesamin) [4]. Consequently, purchasing decisions must be driven by compound-specific, assay-matched evidence rather than by class-level assumptions.

Kobusin purchasing decision evidence: quantitative comparator data for scientific and industrial selection


Kobusin demonstrates 2-fold greater ANO1/CaCC inhibitory potency than eudesmin in the same assay platform

In a direct head-to-head comparison, kobusin inhibited ANO1/CaCC-mediated short-circuit currents in ANO1-expressing FRT cells with an IC₅₀ of 100 μM, whereas the closely related lignan eudesmin required a 2-fold higher concentration (IC₅₀ = 200 μM) to achieve equivalent channel blockade [1]. Both compounds also activated CFTR and CaCCgie chloride channels, but the quantitative separation in ANO1/CaCC inhibition is substantial: kobusin attains 50 % inhibition at a concentration at which eudesmin shows markedly less effect. In ex vivo mouse colonic epithelia, both compounds potentiated CFTR and CaCCgie activities, confirming functional relevance beyond recombinant cell systems [1]. This dual activator/inhibitor profile—combined with the potency advantage over eudesmin—makes kobusin the preferred lignan probe when investigating ANO1/CaCC pharmacology or when screening for chloride channel modulators with a bias toward ANO1 inhibition.

Chloride channel pharmacology ANO1/TMEM16A inhibition Gastrointestinal ion transport Cystic fibrosis research

Kobusin is the most potent antifungal lignan among four co-isolated compounds against dermatophyte pathogens

When fargesin, kobusin, prudomestin, and sesamin were isolated from Zanthoxylum schinifolium seeds and tested in vitro against Trichophyton rubrum and Trichophyton interdigitale—the two principal causative agents of tinea pedis—kobusin exhibited the lowest minimum inhibitory concentration (MIC) of 0.039 mg mL⁻¹ against both pathogens [1]. The ranking of potency placed kobusin above the other three structurally related lignans, with the study explicitly identifying kobusin as the most prominent antifungal component. Beyond growth inhibition, mechanistic dissection showed that kobusin disrupts spore germination and hyphal growth, compromises cell membrane integrity and membrane potential, induces leakage of nucleic acids and proteins, triggers lipid peroxidation and reactive oxygen species accumulation, suppresses antioxidant enzyme activity, and impairs the cellular respiratory chain and energy metabolism [1]. Importantly, kobusin demonstrated low cytotoxicity toward HEK 293 and RAW 264.7 mammalian cells under the tested conditions [1].

Antifungal drug discovery Dermatophyte infection Tinea pedis Natural product antimycotics

Rank-order neuroinflammatory iNOS/NO suppression: fargesin > aschantin > kobusin in BV-2 microglial cells

In LPS-activated BV-2 microglial cells, three furfuran lignans co-isolated from Magnolia fargesii flower buds were tested head-to-head for inhibition of nitric oxide (NO) production. The IC₅₀ values were: fargesin 10.4 ± 2.8 μg mL⁻¹, aschantin 14.8 ± 2.5 μg mL⁻¹, and kobusin 21.8 ± 3.7 μg mL⁻¹ [1]. All three compounds suppressed LPS-induced NF-κB activation, reduced iNOS protein and mRNA expression, and displayed peroxynitrite scavenging activity [1]. In a separate study evaluating NO production in LPS-stimulated BV2 microglia, (-)-kobusin yielded an IC₅₀ of 14.25 ± 2.69 μM, and in RAW 264.7 macrophages an IC₅₀ of 36.35 ± 6.27 μM [2]. These data establish that within the neuroinflammatory iNOS/NO axis, kobusin is less potent than fargesin and aschantin, meaning that laboratories focused specifically on maximizing iNOS pathway suppression should select fargesin or aschantin over kobusin. However, for programs requiring concomitant chloride channel modulation (a property not reported for fargesin or aschantin), kobusin's NO inhibitory activity remains a relevant ancillary feature.

Neuroinflammation iNOS inhibition Microglial activation Nitric oxide scavenging

Kobusin exhibits lower NF-κB/AP-1 inhibition but its verbascoside binary mixture shows unique synergism

In a systematic evaluation of eight compounds isolated from Castilleja tenuiflora using RAW-Blue™ cells, the percentage inhibition of the NF-κB/AP-1 pathway at a standardized concentration was: magnolin 60.97 %, eudesmin 56.82 %, tenuifloroside 52.91 %, sesamin 52.63 %, and kobusin 45.45 % [1]. Kobusin thus ranked lowest among the furofuran-type lignans tested. However, when kobusin was combined with verbascoside (a major phenylethanoid glycoside of C. tenuiflora), the binary mixture produced a synergistic inhibition of NF-κB/AP-1 activity—an interaction not observed with all lignan-verbascoside pairs. Magnolin-verbascoside and eudesmin-verbascoside mixtures did not display the same synergistic character [1]. This finding indicates that kobusin's value in anti-inflammatory phytomedicine development may lie not in its standalone NF-κB inhibitory potency but in its capacity to engage in pharmacodynamic synergy when formulated with verbascoside.

NF-κB signaling AP-1 transcription factor Phytomedicine combinations Synergistic mixtures

The benzo[1,3]dioxole group of kobusin mediates time-dependent CYP inhibition—a metabolic liability not shared with non-methylenedioxy lignans

Kobusin undergoes extensive phase I metabolism primarily via CYP2C8, CYP2C9, CYP2C19, and CYP3A4/5, yielding 19 distinct metabolites in human hepatocyte incubations [1]. The methylenedioxy (benzo[1,3]dioxole) group characteristic of kobusin is metabolized by CYP-mediated demethylenation to produce kobusin catechol (M1), which can further oxidize to a reactive ortho-quinone intermediate. This electrophilic species forms glutathione (GSH) conjugates and is causally linked to the time-dependent inhibition (TDI) of CYP2C8, CYP2C9, CYP2C19, and CYP3A4 observed for kobusin [1]. Structurally related TFLs lacking the methylenedioxy bridge—such as eudesmin, magnolin, and fargesin—are not predicted to undergo this specific bioactivation pathway, making the TDI liability a kobusin-specific feature within the TFL subclass [2]. This has direct implications for in vitro assay design: kobusin-containing incubation systems must consider NADPH-dependent pre-incubation effects and potential CYP auto-inactivation that would not occur with non-methylenedioxy lignan comparators.

Drug metabolism CYP450 inhibition Time-dependent inhibition Reactive metabolite formation Drug-drug interaction risk

Decision-driving application scenarios for kobusin procurement in research and industrial settings


Chloride channel modulator screening and ANO1/TMEM16A inhibitor development

Laboratories engaged in intestinal chloride transport research or ANO1/TMEM16A drug discovery should source kobusin as the primary lignan probe. With an IC₅₀ of 100 μM for ANO1/CaCC inhibition—twice as potent as eudesmin (IC₅₀ = 200 μM)—kobusin provides superior target engagement at lower working concentrations, and its additional CFTR/CaCCgie potentiating activity offers a built-in selectivity counter-screen within the same experimental system [1]. The compound has been validated in FRT recombinant cells, HT-29 colorectal adenocarcinoma cells, and ex vivo mouse colonic epithelia, providing multi-tier assay compatibility [1].

Natural-product-based topical antifungal formulation against dermatophytes

Industrial or academic teams developing plant-derived antimycotics for tinea pedis should prioritize kobusin as the lead lignan scaffold. Among fargesin, kobusin, prudomestin, and sesamin co-isolated from Zanthoxylum schinifolium seeds, kobusin demonstrated the lowest MIC (0.039 mg mL⁻¹) against both T. rubrum and T. interdigitale, with a well-characterized multimodal mechanism encompassing membrane disruption, oxidative stress induction, and respiratory chain impairment [2]. The compound also showed low cytotoxicity toward HEK 293 and RAW 264.7 mammalian cells in parallel counterscreens, supporting its candidacy for topical formulation safety assessment [2].

Verbascoside-kobusin synergistic anti-inflammatory phytomedicine development

For research programs aimed at developing standardized Castilleja tenuiflora-based phytomedicines targeting NF-κB/AP-1-driven inflammatory conditions, kobusin is the lignan of choice—not for its standalone potency (45.45 % inhibition, lower than magnolin at 60.97 %) but because only the verbascoside-kobusin binary combination demonstrated pharmacodynamic synergism, whereas verbascoside paired with magnolin or eudesmin did not [3]. This specific binary mixture effect positions kobusin as an essential component in multi-constituent phytopharmaceutical formulations where dose-reduction via synergy is a design objective [3].

Cytochrome P450 time-dependent inhibition and reactive metabolite safety studies

ADME/Tox laboratories requiring a model compound to study methylenedioxy-mediated CYP time-dependent inhibition should procure kobusin specifically. The benzo[1,3]dioxole group undergoes CYP2C8/2C9/2C19/3A4-catalyzed demethylenation to a catechol that oxidizes to a reactive ortho-quinone, forming GSH conjugates and driving TDI—a metabolic pathway structurally precluded in non-methylenedioxy lignans such as eudesmin, magnolin, and fargesin [4][5]. Kobusin's extensive metabolic profile (19 hepatocyte metabolites) provides a rich dataset for validating in silico metabolite prediction tools and ion identity molecular networking workflows [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kobusin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.